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Compound of Interest

Compound Name: TRPV2-selective blocker 1

Cat. No.: B15137495 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several

Transient Receptor Potential Vanilloid 2 (TRPV2) inhibitors. The information is intended to

assist researchers and professionals in the field of drug development in evaluating and

selecting appropriate compounds for further investigation. The data presented is compiled from

publicly available scientific literature.

Introduction to TRPV2
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a

significant role in various physiological and pathophysiological processes. It is involved in

mechanosensation, thermosensation, and immune responses. The activation of TRPV2 is

triggered by a wide range of stimuli, including growth factors, hormones, and physical stimuli

like heat and membrane stretch. Upon activation, TRPV2 facilitates the influx of calcium ions,

which in turn modulates numerous cellular functions. Dysregulation of TRPV2 has been

implicated in several diseases, including cancer, cardiac dysfunction, and inflammatory

disorders, making it an attractive target for therapeutic intervention.

Pharmacokinetic Properties of TRPV2 Inhibitors
The following table summarizes the available pharmacokinetic data for several compounds that

have been identified as TRPV2 inhibitors. It is important to note that for some of these
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compounds, particularly those primarily used as research tools, comprehensive

pharmacokinetic data in humans is limited.

Inhibitor
Adminis
tration

Cmax Tmax
Half-life
(t1/2)

Clearan
ce

Metabol
ism

Excretio
n

Tranilast Oral

42.2 ±

5.92

µg/mL

2.79 ±

1.14 h

7.58 ±

1.44 h

8.12 ±

1.31

mL/h/kg

- -

Amiloride Oral

47.5 ±

13.8

ng/mL

(for a 20

mg dose)

[1]

3 to 4

hours[2]

6 to 9

hours
-

Not

metaboliz

ed by the

liver[1][2]

~50% in

urine

(unchang

ed),

~40% in

feces[1]

[2]

Loratadin

e
Oral

4.7, 10.8,

and 26.1

ng/mL

(for 10,

20, and

40-mg

doses,

respectiv

ely)[3]

1.0 to 1.5

hours[3]

7.8 to

11.0

hours[3]

-

Metaboliz

ed by

CYP3A4

and

CYP2D6

to

descarbo

ethoxylor

atadine

(active

metabolit

e)[4]

Fecal

and renal

routes[5]

SKF-

96365
-

No data

available

No data

available

No data

available

No data

available

No data

available

No data

available

Rutheniu

m Red
-

No data

available

No data

available

No data

available

No data

available
-

Primarily

in feces

(oral

administr

ation)[2]
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Note: Data for Tranilast is from a study in healthy Chinese subjects.[6] Amiloride data is from

various studies in humans. Loratadine data is from a study in normal volunteers.[3] For SKF-

96365 and Ruthenium Red, comprehensive pharmacokinetic data in humans is not readily

available in the public domain. The information for Ruthenium Red is of a general nature.

Experimental Protocols
Tranilast Pharmacokinetic Study
A two-way crossover study was conducted with twelve healthy male subjects. After an

overnight fast, each subject received a single oral dose of two 100 mg tranilast capsules with

200 mL of water. Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and

24 hours post-dose. Plasma concentrations of tranilast were determined using a validated high-

performance liquid chromatography (HPLC) method with UV detection at 333 nm.[6]

Amiloride Pharmacokinetic Study
While a specific detailed protocol was not found in the immediate search, pharmacokinetic

parameters for amiloride have been determined in human studies. Generally, these studies

involve the oral administration of a defined dose of amiloride to healthy volunteers or patients.

Blood samples are collected at various time points post-administration, and plasma

concentrations of amiloride are measured using a validated analytical method, such as HPLC.

Urine and fecal samples are also collected to determine the extent of renal and fecal excretion.

Loratadine Pharmacokinetic Study
In a three-way crossover study, twelve normal volunteers received single oral doses of 10, 20,

or 40 mg of loratadine in capsule form. Blood samples were collected for up to 96 hours after

dosing. Plasma concentrations of loratadine were determined by radioimmunoassay (RIA), and

its active metabolite, descarboethoxyloratadine, was measured by high-performance liquid

chromatography (HPLC).[3] Another study in children involved the administration of a single 5

mg dose of loratadine syrup, with plasma concentrations of loratadine and its metabolite

measured at various time points up to 72 hours post-dose.[7]

TRPV2 Signaling Pathway
The activation of TRPV2 is a complex process that can be initiated by a variety of stimuli,

leading to its translocation from intracellular compartments, such as the endoplasmic reticulum,
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to the plasma membrane.[1][8] This process is often dependent on the activation of the

phosphatidylinositol 3-kinase (PI3K) pathway.[8][9] Once at the plasma membrane, TRPV2

acts as a non-selective cation channel, allowing the influx of calcium ions (Ca2+). This increase

in intracellular calcium concentration triggers a cascade of downstream signaling events that

regulate diverse cellular functions, including cell migration, phagocytosis, and cytokine release.

[10]

Stimuli

Membrane & Intracellular Events

Cellular Responses

Growth Factors (e.g., IGF-1)

PI3K Activation

Hormones Mechanical Stress

TRPV2 Translocation to Plasma Membrane

Heat (>52°C)

TRPV2 Channel

Ca²⁺ Influx

Cell Migration Phagocytosis Cytokine Release Apoptosis
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Click to download full resolution via product page

Caption: TRPV2 Signaling Pathway Activation and Downstream Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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